Differential Inhibition of 20:5n-3 Formation Compared to 22:6n-3-CoA
In trout liver microsomes, (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid (the free acid form) at a concentration of 50 μM significantly inhibited the formation of radiolabelled 20:5n-3 from 18:3n-3. In contrast, the same concentration of docosahexaenoic acid (22:6n-3) had no inhibitory effect on 20:5n-3 synthesis [1]. Both compounds were able to inhibit the formation of the final product, 24:6n-3.
| Evidence Dimension | Inhibition of 20:5n-3 formation |
|---|---|
| Target Compound Data | Significant inhibition observed |
| Comparator Or Baseline | 22:6n-3 (DHA) at 50 μM |
| Quantified Difference | Inhibition was observed for 24:5n-3 but not for 22:6n-3 |
| Conditions | Rainbow trout liver microsomes incubated with 14C-labelled 18:3n-3 in the presence of 50 μM of the specified fatty acid [1]. |
Why This Matters
This data shows that 24:5n-3-CoA (or its free acid) has a unique and potent feedback inhibitory effect on an earlier step of the n-3 pathway (EPA synthesis) that is not shared by DHA, making it a more specific tool for probing pathway regulation.
- [1] Buzzi, M., Henderson, R. J., & Sargent, J. R. (1998). Effects of docosahexaenoic (22:6n-3), tetracosapentaenoic (24:5n-3) and tetracosahexaenoic (24:6n-3) acids on the desaturation and elongation of n-3 polyunsaturated fatty acids in trout liver microsomes. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1436(1-2), 193-202. View Source
